molecular formula C18H26N2O2S B2373608 4-(tert-butyl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide CAS No. 1421521-97-2

4-(tert-butyl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide

Cat. No. B2373608
CAS RN: 1421521-97-2
M. Wt: 334.48
InChI Key: PWRYVCPSLSRWHC-UHFFFAOYSA-N
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Description

4-(tert-butyl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzenesulfonamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a potent inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many cancer cells. The inhibition of CA IX has been shown to reduce the growth and proliferation of cancer cells, making this compound a promising candidate for cancer treatment.

Scientific Research Applications

Synthesis and Crystal Structure

The synthesis of sulfonamide derivatives, such as 4-(tert-butyl)-N-(pyridin-3-ylmethyl)benzenesulfonamide, involves reactions between specific sulfonyl chlorides and amines, leading to compounds with defined crystal structures featuring extensive π–π interactions and hydrogen bonding, which are critical for understanding molecular packing and interaction mechanisms in solid states (Balu & Gopalan, 2013).

Coordination Chemistry

Copper(II) complexes with sulfonamides exhibit distorted tetrahedral coordination geometries, acting as chemical nucleases. This highlights the role of sulfonamide derivatives in forming coordination compounds with potential applications in catalysis and material science (Macías et al., 2006).

Catalysis and Oxidation Processes

Sulfonamide-substituted phthalocyanines, designed considering solubility and stability, have been applied in the oxidation of olefins, demonstrating remarkable stability under oxidative conditions and potential as oxidation catalysts (Işci et al., 2014).

Antimicrobial Activities

The antimicrobial activity of sulfonamide compounds against various bacterial strains suggests their potential utility in developing new antimicrobial agents. Research in this area focuses on synthesizing novel compounds and evaluating their efficacy against microbes (Ijuomah et al., 2022).

properties

IUPAC Name

4-tert-butyl-N-(4-pyrrolidin-1-ylbut-2-ynyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2S/c1-18(2,3)16-8-10-17(11-9-16)23(21,22)19-12-4-5-13-20-14-6-7-15-20/h8-11,19H,6-7,12-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWRYVCPSLSRWHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC#CCN2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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